molecular formula C9H12Cl2N2O B11877664 3,4-Dichloro-5-(neopentyloxy)pyridazine CAS No. 1346698-08-5

3,4-Dichloro-5-(neopentyloxy)pyridazine

Cat. No.: B11877664
CAS No.: 1346698-08-5
M. Wt: 235.11 g/mol
InChI Key: WQCYYAWEDRSDKU-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(neopentyloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(neopentyloxy)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

3,4-Dichloro-5-(neopentyloxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and neopentyloxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological and chemical activities .

Properties

CAS No.

1346698-08-5

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

3,4-dichloro-5-(2,2-dimethylpropoxy)pyridazine

InChI

InChI=1S/C9H12Cl2N2O/c1-9(2,3)5-14-6-4-12-13-8(11)7(6)10/h4H,5H2,1-3H3

InChI Key

WQCYYAWEDRSDKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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